CID 71329693

Description

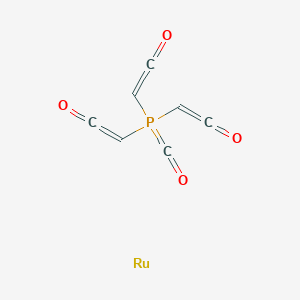

CID 71329693 is a chemical compound characterized by its inclusion in the vacuum-distilled fractions of Citrus aurantium essential oil (CIEO) . Its molecular structure (Figure 1A) and mass spectrum (Figure 1D) have been elucidated using gas chromatography-mass spectrometry (GC-MS), revealing distinct chromatographic peaks and fragmentation patterns . The compound’s content varies across CIEO fractions, as demonstrated in Figure 1C, with higher concentrations observed in later distillation stages .

Properties

CAS No. |

93180-37-1 |

|---|---|

Molecular Formula |

C7H3O4PRu |

Molecular Weight |

283.1 g/mol |

InChI |

InChI=1S/C7H3O4P.Ru/c8-1-4-12(7-11,5-2-9)6-3-10;/h4-6H; |

InChI Key |

LGOAOMGYQWKSII-UHFFFAOYSA-N |

Canonical SMILES |

C(=C=O)P(=C=O)(C=C=O)C=C=O.[Ru] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 71329693” involves specific reaction conditions and reagents. The detailed synthetic route includes the use of high-purity solvents and controlled reaction environments to ensure the purity and yield of the final product. The reaction conditions typically involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using advanced techniques such as continuous flow reactors and automated systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 71329693” undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions for substitution reactions vary depending on the functional groups involved, but typically involve the use of catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Compound “CID 71329693” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of compound “CID 71329693” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical outcomes, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71329693, we compare it with structurally or functionally related compounds, focusing on molecular properties, spectral data, and applications.

Structural Analogues in Oscillatoxin Derivatives

This compound shares chromatographic isolation methods with oscillatoxin derivatives (e.g., oscillatoxin D [CID 101283546] and 30-methyl-oscillatoxin D [CID 185389]) (Figure 1 in ). However, key differences include:

- Molecular Weight : Oscillatoxin derivatives exhibit higher molecular weights (e.g., oscillatoxin D: ~600 g/mol) compared to this compound, which is inferred to be smaller based on GC-MS retention times .

- Functional Groups: Oscillatoxins contain cyclic ethers and methylated side chains , whereas this compound’s structure (Figure 1A) suggests monoterpene or sesquiterpene features common in citrus oils .

Comparison with Colchicine (CID 6167)

Colchicine (CID 6167), a tropolone alkaloid, differs significantly from this compound in both structure and application:

- Bioactivity : Colchicine is a microtubule inhibitor used in treating gout and familial Mediterranean fever , whereas this compound’s biological roles remain uncharacterized.

- Spectral Data: Colchicine’s UV-Vis spectrum shows strong absorption at 350 nm due to its conjugated system , while this compound’s GC-MS profile lacks such features, indicating a non-aromatic scaffold .

Data Tables

Table 1: Comparative Properties of this compound and Analogues

*Inferred from GC-MS retention time and CIEO composition .

Table 2: Spectral Data Comparison

Research Findings and Gaps

- This compound : Its role in CIEO’s bioactivity (e.g., antimicrobial or antioxidant effects) warrants further study. Structural elucidation via NMR or X-ray crystallography is needed to confirm its configuration .

- Oscillatoxin Analogues : These marine toxins highlight the importance of stereochemistry in bioactivity, a factor yet unexplored for this compound .

- Synthetic Pathways : The contrast between natural isolation (this compound) and synthetic routes (CAS 1193-62-0) underscores the need for green chemistry approaches in compound production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.